Tetracosanoic acid, also known as lignoceric acid, is a naturally occurring very-long-chain fatty acid (VLCFA) with 24 carbon atoms in its chain []. It has been found in various organisms, including plants like Staphisagria macrosperma and Rhizophora apiculata, and the water flea Daphnia tenebrosa []. Additionally, tetracosanoic acid is a natural component of cerebrosides and sphingomyelin, which are essential components of the myelin sheath surrounding nerve cells in the brain [].
Tetracosanoic acid serves as an energy source within living organisms []. It undergoes beta-oxidation in the peroxisomes of cells, a process that breaks down fatty acids to generate ATP (adenosine triphosphate), the primary energy currency in cells [].
Tetracosanoic acid accumulation is a biochemical hallmark of certain peroxisomal disorders, such as Zellweger syndrome and X-linked adrenoleukodystrophy (X-ALD) []. These disorders are characterized by dysfunctional peroxisomes, which hinders the proper breakdown of VLCFAs, including tetracosanoic acid. Studying the accumulation patterns of tetracosanoic acid can contribute to the diagnosis and understanding of these diseases [].
Research suggests that tetracosanoic acid, along with other VLCFAs, might hold potential as biomarkers for various conditions. For example, elevated levels of these fatty acids have been observed in certain neurodegenerative diseases and cancers []. Further research is needed to determine the specific utility of tetracosanoic acid as a diagnostic tool.
Tetracosanoic acid is found in various natural sources, including wood tar, cerebrosides (a type of lipid found in nerve cells) [], and in small amounts within most fats []. Peanut oil, for instance, contains 1.1% - 2.2% lignoceric acid []. It can also be a byproduct of lignin production, a complex polymer found in plant cell walls [].
Tetracosanoic acid has a linear hydrocarbon chain with 24 carbon atoms (tetracosa means "twenty-four" in Greek) attached to a carboxylic acid group (COOH). This structure gives it several key features:
Tetracosanoic acid can undergo thermal decomposition at high temperatures, breaking down into smaller molecules like hydrocarbons and carbon dioxide.
As a carboxylic acid, tetracosanoic acid can participate in various reactions, including:
Including balanced chemical equations for each reaction would require additional information on specific reaction conditions.
Irritant